molecular formula C20H19N5O4 B2879821 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 942011-51-0

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2879821
CAS No.: 942011-51-0
M. Wt: 393.403
InChI Key: KSYMOJTUBYGTBJ-UHFFFAOYSA-N
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Description

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic compound with potential applications in various scientific fields. Its structure comprises a complex arrangement of fused heterocycles and functional groups that impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1:

    • Starting Materials: 3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-one and 2-methoxyphenylamine.

    • Reaction Conditions: Condensation reaction under basic conditions.

    • Product: Intermediate compound 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide.

  • Step 2:

    • Starting Materials: Intermediate from Step 1 and phenylboronic acid.

    • Reaction Conditions: Suzuki coupling reaction in the presence of a palladium catalyst.

    • Product: Final compound 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide.

Industrial Production Methods

Industrial synthesis may involve optimized versions of the above laboratory-scale methods, employing larger reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The compound can undergo oxidative cleavage of its methoxyphenyl group under strong oxidative conditions.

  • Reduction:

    • Reduction reactions can target the imidazo[2,1-c][1,2,4]triazin ring, potentially reducing double bonds.

  • Substitution:

    • Nucleophilic aromatic substitution can occur at the phenyl ring, particularly targeting the methoxy group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Hydrogen (H2) gas with a palladium (Pd) catalyst.

  • Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

  • From Oxidation: Carboxylic acids and aldehydes.

  • From Reduction: Reduced heterocyclic compounds.

  • From Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

  • Chemistry:

    • The compound serves as a ligand in coordination chemistry, forming complexes with transition metals.

  • Biology:

    • It has potential as a biological probe for studying enzyme interactions due to its unique structure.

  • Medicine:

    • Investigated for potential therapeutic applications in cancer treatment, owing to its ability to interfere with specific biochemical pathways.

  • Industry:

    • Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, through its functional groups. For instance, in cancer research, it may inhibit enzyme activity by binding to the active site, disrupting normal cellular functions. The precise pathways involved can vary depending on the application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-3,4-dioxo-1,2,4-triazine Derivatives:

    • Share a similar triazine core but with different substituents that may alter their chemical properties and applications.

  • N-(2-Methoxyphenyl)acetamide Compounds:

    • Compounds with similar N-(2-methoxyphenyl)acetamide functionality but differing in the heterocyclic component.

Unique Features

  • The combination of the imidazo[2,1-c][1,2,4]triazin ring with the methoxyphenylacetamide group imparts distinct steric and electronic properties, making it more effective in certain biological applications compared to simpler analogs.

Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-29-16-10-6-5-9-15(16)21-17(26)13-25-19(28)18(27)24-12-11-23(20(24)22-25)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYMOJTUBYGTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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